2-{N-[(2-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{N-[(2-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes chlorobenzyl, chlorophenyl, sulfonyl, and benzodioxin moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(2-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with 4-chlorophenylsulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(2-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives with different functional groups.
Scientific Research Applications
2-{N-[(2-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study its effects on various biological pathways and processes. It may serve as a tool for investigating enzyme inhibition or receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of certain diseases.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{N-[(2-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{(2-chlorobenzyl)[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
The uniqueness of 2-{N-[(2-chlorophenyl)methyl]-4-chlorobenzenesulfonamido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20Cl2N2O5S |
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Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C23H20Cl2N2O5S/c24-17-5-8-19(9-6-17)33(29,30)27(14-16-3-1-2-4-20(16)25)15-23(28)26-18-7-10-21-22(13-18)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28) |
InChI Key |
LVNIWYQGDDJVLH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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